molecular formula C12H12N2O B2470319 N-(4-methoxyphenyl)pyridin-4-amine CAS No. 35488-09-6

N-(4-methoxyphenyl)pyridin-4-amine

Cat. No.: B2470319
CAS No.: 35488-09-6
M. Wt: 200.241
InChI Key: INXBNBZNGNIUQJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine and aniline, characterized by the presence of a methoxy group attached to the phenyl ring.

Mechanism of Action

Target of Action

N-(4-methoxyphenyl)pyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

The compound’s interaction with its targets results in the inhibition of these inflammatory mediators . This leads to a decrease in inflammation. The structure–activity relationships (SARs) of pyrimidine derivatives have been studied, and it has been found that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the inflammatory response. The compound inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This results in a decrease in inflammation.

Pharmacokinetics

The compound is a solid at room temperature , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is a decrease in inflammation. By inhibiting the expression and activities of vital inflammatory mediators, the compound reduces the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methoxyphenyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

N-(4-methoxyphenyl)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)pyridin-3-amine
  • N-(4-methoxyphenyl)pyridin-2-amine
  • N-(4-methoxyphenyl)aniline

Uniqueness

N-(4-methoxyphenyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

N-(4-methoxyphenyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBNBZNGNIUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-chloropyridine hydrochloride (2 g) and 4-methoxyaniline (4.9 g) was heated at 140° C. for 5 hours. After cooling the residue was dissolved in dichloromethane (250 ml), the solution extracted with water (2×100 ml). The aqueous extracts were treated with sodium hydroxide solution and then extracted with ethyl acetate (4×100 ml). The combined organic extracts were washed with water, and saturated sodium chloride solution, then dried and the solvent evaporated. Purification by flash chromatography on silica, eluting with 10% v/v methanol/dichloromethane gave 4-(4-pyridylamino)-methoxybenzene, 2 g, as a fawn solid: m.p. 159°-160° C.; NMR (d6DMSO) δ8.47 (1H, s), 8.09 (2H, d), 7.10 (2H, d), 6.92 (2H, d), 6.70 (2H, dd), 3.73 (3H, s); m/e 201 (M+H)+ ; calculated for C12H12 N2O3 : C, 72.0; H, 6.0; N, 14.0. found: C, 71.4; H, 6.1; N, 13.8%.
Name
4-chloropyridine hydrochloride
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2 g
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4.9 g
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250 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 1-(4-pyridinium chloride hydrochloride (10.0 g, 0.04 mol) and p-anisidine (4.9 g, 0.04 mol) is heated at 150° C. until the pyridine stops distilling. The resulting black oil is allowed to cool to room temperature during which time it solidifies. The solid is broken into a powder and repeatedly washed with acetone until the color is light brown. Recrystallization from isopropanol gives the product as a yellow powder, mp 129°-134° C.
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10 g
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4.9 g
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